
3-Bromo-3'-fluorobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-3’-fluorobiphenyl is an organic compound with the molecular formula C12H8BrF It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom at the third position and the other phenyl ring is substituted with a fluorine atom at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Bromo-3’-fluorobiphenyl can be synthesized through various methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. For 3-Bromo-3’-fluorobiphenyl, the reaction would involve 3-bromobiphenyl and 3-fluorophenylboronic acid under mild conditions with a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods: Industrial production of 3-Bromo-3’-fluorobiphenyl may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-3’-fluorobiphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form biphenyl derivatives with additional functional groups or reduction to remove the halogen atoms.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of palladium or copper catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions can yield various substituted biphenyls.
- Oxidation can produce biphenyl carboxylic acids or ketones.
- Reduction typically results in the removal of halogen atoms, yielding biphenyl .
Applications De Recherche Scientifique
3-Bromo-3’-fluorobiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 3-Bromo-3’-fluorobiphenyl involves its interaction with molecular targets through its bromine and fluorine substituents. These interactions can influence the compound’s reactivity and binding affinity with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions and the nature of the interacting species .
Comparaison Avec Des Composés Similaires
- 3-Bromo-4’-fluorobiphenyl
- 4-Bromo-3’-fluorobiphenyl
- 3-Chloro-3’-fluorobiphenyl
Comparison: 3-Bromo-3’-fluorobiphenyl is unique due to the specific positions of the bromine and fluorine atoms, which influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution reactions and varying degrees of stability under different conditions .
Propriétés
IUPAC Name |
1-bromo-3-(3-fluorophenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJHDXYXFHYGTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
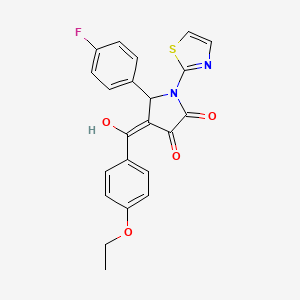
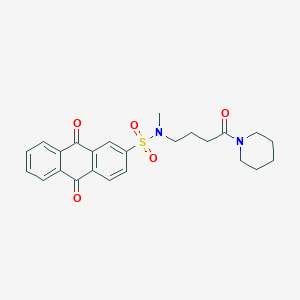
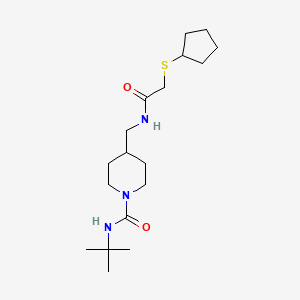
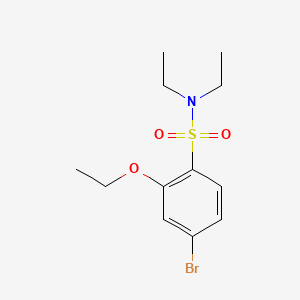
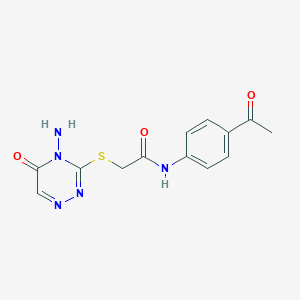
![2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide](/img/structure/B2432628.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine](/img/structure/B2432630.png)
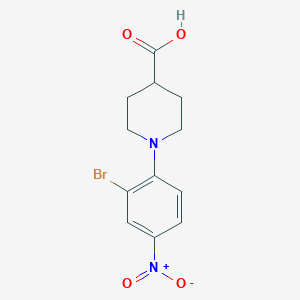
![N-(3'-acetyl-1-isobutyl-5,7-dimethyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2432635.png)
![7,7-Difluorobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B2432636.png)
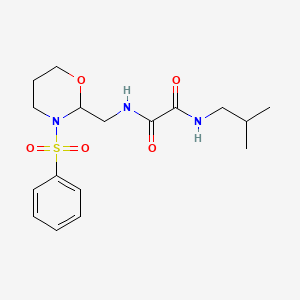
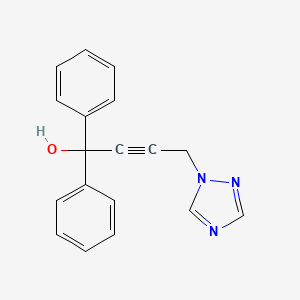
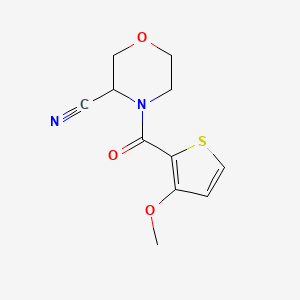
![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2432643.png)
